

# "3-Fluoro-6-methylpyridin-2-amine" molecular weight and formula

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## Compound of Interest

Compound Name: 3-Fluoro-6-methylpyridin-2-amine

Cat. No.: B1441904

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An In-Depth Technical Guide to **3-Fluoro-6-methylpyridin-2-amine**: A Key Intermediate in Modern Drug Discovery

## Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and functionalized chemical building blocks. Among these, **3-Fluoro-6-methylpyridin-2-amine** has emerged as a pivotal intermediate, offering a unique combination of structural and electronic properties that are highly sought after in drug development programs. Its pyridine core is a common scaffold in numerous biologically active molecules, while the fluorine and amine substituents provide critical handles for chemical modification and for modulating pharmacokinetic and pharmacodynamic properties.<sup>[1]</sup>

This guide provides a comprehensive technical overview of **3-Fluoro-6-methylpyridin-2-amine** for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic pathway, explore its critical applications in structure-activity relationship (SAR) studies, and provide essential safety and handling protocols.

## Molecular and Physicochemical Properties

**3-Fluoro-6-methylpyridin-2-amine**, identified by the CAS number 1211520-83-0, is a substituted pyridine derivative.<sup>[2]</sup> The presence of a fluorine atom at the 3-position and an

amine group at the 2-position introduces specific electronic and steric characteristics that are instrumental in its utility.<sup>[1]</sup> Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, which can significantly impact a molecule's binding affinity to biological targets.<sup>[1]</sup> The primary amine group serves as a versatile nucleophile and a key point for synthetic elaboration, allowing for the construction of more complex molecular architectures.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[3][4]
Molecular Weight	126.13 g/mol	[2][3][4]
CAS Number	1211520-83-0	[2][5][6]
IUPAC Name	3-fluoro-6-methyl-2-pyridinamine	
Synonyms	2-Amino-3-fluoro-6-methylpyridine	[4]
Boiling Point	238.3±35.0 °C (Predicted)	[3]
Density	1.196±0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	1.62±0.10 (Predicted)	[3]
InChI Key	FPJIQRVLVUQHFL-UHFFFAOYSA-N	[4]

## Synthesis of 3-Fluoro-6-methylpyridin-2-amine

The synthesis of highly substituted pyridines like **3-Fluoro-6-methylpyridin-2-amine** often involves multi-step processes starting from more readily available precursors. While specific proprietary synthesis routes may vary, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic strategy can be adapted from general methods for preparing aminopyridine derivatives, which may involve amination of a corresponding fluorinated pyridine precursor.<sup>[7][8]</sup>

The following represents a generalized, illustrative workflow for the synthesis of such a compound. The choice of reagents and conditions is critical for achieving high purity and yield, which is paramount for its use in pharmaceutical development.<sup>[7]</sup>

## Illustrative Synthetic Workflow



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*A generalized workflow for synthesizing substituted aminopyridines.*

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- Nitration of a Precursor: A suitable 2-amino-6-methylpyridine precursor is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce a nitro group onto the pyridine ring, likely at the 3-position.
- Halogen Exchange (Fluorination): The resulting nitropyridine intermediate undergoes a nucleophilic aromatic substitution reaction (e.g., the Halex process) to replace a leaving group (such as a chloro or bromo group, if present, or via a diazonium salt intermediate) with a fluorine atom. This step often requires a fluoride source like potassium fluoride (KF) and may be performed at elevated temperatures in a polar aprotic solvent.
- Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing agents like iron powder in an acidic medium (e.g., hydrochloric or acetic acid).
- Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield **3-Fluoro-6-methylpyridin-2-amine** of high purity, suitable for subsequent applications.

## Applications in Drug Discovery and Development

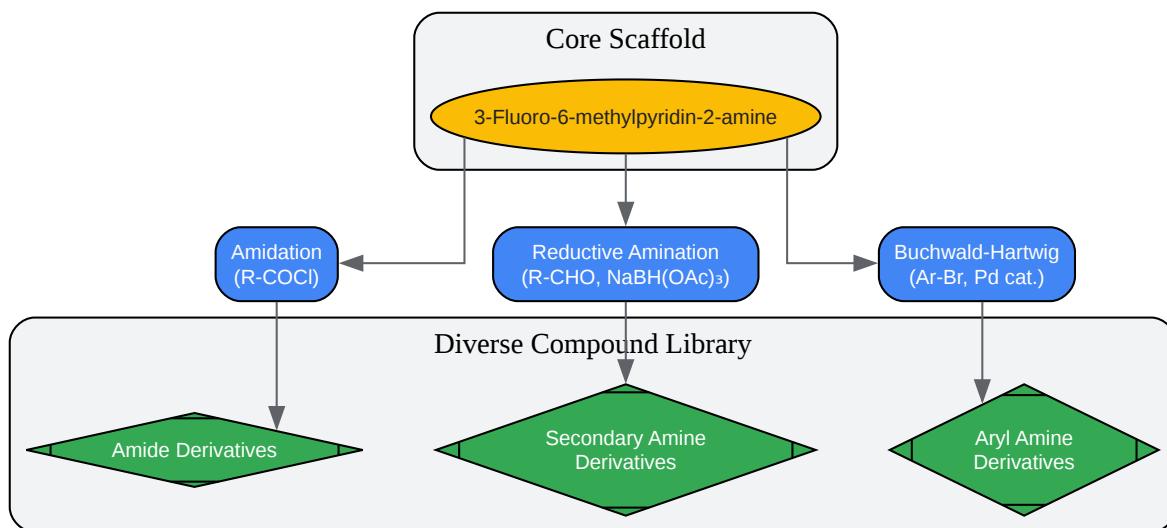
The true value of **3-Fluoro-6-methylpyridin-2-amine** lies in its application as a versatile scaffold in medicinal chemistry.<sup>[1]</sup> Its structure allows for systematic modification to explore structure-activity relationships (SAR), a cornerstone of rational drug design.

Causality in Experimental Design:

- Vector for SAR Exploration: The primary amine at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to attach a wide array of side chains and build molecular complexity. This enables chemists to systematically probe the chemical space around the pyridine core to optimize interactions with a biological target.
- Metabolic Blocking and Potency Enhancement: The fluorine atom at the 3-position is strategically placed. It can act as a metabolic blocker, preventing oxidative degradation by cytochrome P450 enzymes at that position, thereby increasing the compound's half-life *in vivo*. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronics of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic or hydrogen-bonding interactions.<sup>[1]</sup>

This intermediate is crucial for creating diverse chemical libraries that can be screened against various disease targets, from kinases in oncology to enzymes in infectious diseases.<sup>[9][10]</sup>

## Workflow for Library Synthesis



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*Use of the core scaffold to generate a diverse chemical library.*

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3-Fluoro-6-methylpyridin-2-amine** is essential. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling this compound.[11][12]

- **Hazards Identification:** This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[13] Some related aminopyridine compounds are listed as toxic or fatal in contact with skin and may cause respiratory irritation.[12]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
- **First-Aid Measures:**
  - **Inhalation:** Move the victim to fresh air.[11]

- Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[14]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11]
- Ingestion: Rinse mouth with water and seek immediate medical attention.[11][14]
- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature and under an inert atmosphere.[2][3][5] It should be kept away from strong oxidizing agents and strong acids.[14]

## Conclusion

**3-Fluoro-6-methylpyridin-2-amine** stands out as a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features—a reactive amine handle and a strategically placed fluorine atom on a pyridine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel compounds. By enabling extensive SAR studies and the fine-tuning of drug-like properties, this building block continues to contribute to the discovery and development of next-generation therapeutics. Adherence to rigorous safety protocols is essential to ensure its effective and safe utilization in the laboratory.

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